molecular formula C10H16FNO3 B2942677 tert-butyl (3S)-3-fluoro-4-oxopiperidine-1-carboxylate CAS No. 1450879-67-0

tert-butyl (3S)-3-fluoro-4-oxopiperidine-1-carboxylate

Cat. No.: B2942677
CAS No.: 1450879-67-0
M. Wt: 217.24
InChI Key: JZNWQLLPLOQGOI-ZETCQYMHSA-N
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Description

Tert-butyl (3S)-3-fluoro-4-oxopiperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a fluorine atom at the 3rd position, and a ketone group at the 4th position of the piperidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-3-fluoro-4-oxopiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

    Introduction of the Fluorine Atom: The fluorine atom is introduced at the 3rd position of the piperidine ring using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Oxidation to Form the Ketone Group: The ketone group at the 4th position is introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to facilitate the direct introduction of tert-butoxycarbonyl groups into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S)-3-fluoro-4-oxopiperidine-1-carboxylate undergoes several types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The ketone group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Fluorinating Agents: Diethylaminosulfur trifluoride (DAST), Selectfluor

    Oxidizing Agents: Potassium permanganate, Chromium trioxide

    Reducing Agents: Sodium borohydride, Lithium aluminum hydride

    Catalysts for Esterification: Sulfuric acid, p-toluenesulfonic acid

Major Products Formed

    Substitution Products: Compounds with different substituents at the 3rd position

    Reduction Products: 3-fluoro-4-hydroxypiperidine derivatives

    Hydrolysis Products: 3-fluoro-4-oxopiperidine-1-carboxylic acid

Scientific Research Applications

Tert-butyl (3S)-3-fluoro-4-oxopiperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-fluoro-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and the ketone group play crucial roles in its reactivity and interactions with enzymes and receptors. The compound may act as an inhibitor or modulator of specific biochemical pathways, depending on its structural features and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (3S)-3-fluoro-4-oxopiperidine-1-carboxylate is unique due to the presence of the fluorine atom and the ketone group on the piperidine ring, which confer distinct reactivity and potential biological activity. Its structural features make it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

tert-butyl (3S)-3-fluoro-4-oxopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16FNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7H,4-6H2,1-3H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNWQLLPLOQGOI-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(=O)[C@H](C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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